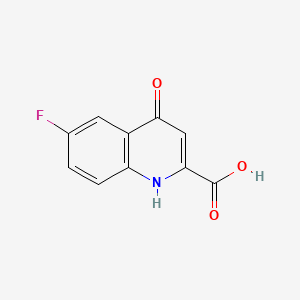

6-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Vue d'ensemble

Description

6-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a compound that belongs to the family of fluoroquinolones . Fluoroquinolones are a type of antibacterials that have been in use for nearly three decades . The first drug in the series of quinolones, nalidixic acid, was launched into medicinal practice in 1963 .

Synthesis Analysis

The synthesis of 6-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid involves several steps. One approach involves the use of ethyl 2,4-dichloro-5-fluorobenzoylacetate . Another approach involves the N-amination of methyl 6-fluoro-4-oxo-1,4-dihydro-2-quinolincarboxylate followed by condensation of the corresponding aroyl isocyanate and cyclization .Molecular Structure Analysis

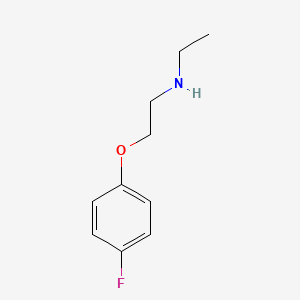

The molecular structure of 6-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid includes a quinoline ring with a fluorine atom at the 6-position and a carboxylic acid group at the 2-position . The 4-position of the quinoline ring contains a carbonyl group, making it a 4-oxoquinoline .Chemical Reactions Analysis

The chemical reactions involving 6-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid are primarily related to its synthesis. For instance, the reaction with thionyl chloride gives an acid chloride, which can then react with hydrazine hydrate to afford a hydrazide .Applications De Recherche Scientifique

Synthesis of Fluoroquinolones

This compound is a key intermediate in the synthesis of fluoroquinolones . Fluoroquinolones are a family of synthetic broad-spectrum antibiotics, which are very effective against many Gram-negative and Gram-positive bacteria .

Antibacterial Applications

Fluoroquinolones, synthesized from this compound, have shown high levels of antibacterial activity . They are effective against many types of bacteria, surpassing many antibiotics, including the third generation of cephalosporins and other chemotherapeutic antibacterials .

Antimicrobial Agents

A series of 1-ethyl/benzyl-6-fluoro-7-(substituted piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid were synthesized and characterized by IR, 1H-NMR, mass spectral and elemental analysis . These compounds exhibited significant antibacterial and weak antifungal activities .

In Vivo Antibacterial Activity

The in vivo antibacterial activity of the compounds synthesized from this compound was evaluated by mouse protection test . All the compounds exhibited significant antibacterial activities .

Complex Formation with Metals

Fluoroquinolones, synthesized from this compound, can form complexes with metals . These complexes have potential applications in various fields .

Cytotoxicity Evaluation

Compounds synthesized from this compound have been evaluated for their cytotoxicity against mouse RAW264.7 cells . This is important for assessing the safety of these compounds for potential therapeutic applications .

Mécanisme D'action

Target of Action

The primary target of 6-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is the bacterial DNA gyrase/topoisomerase IV system . This enzyme system plays a crucial role in bacterial DNA replication, transcription, and repair .

Mode of Action

6-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid interacts with its target by suppressing the bacterial DNA-gyrase . This interaction blocks the enzyme activity, thereby inhibiting bacterial DNA synthesis .

Biochemical Pathways

The compound affects the DNA replication pathway in bacteria . By inhibiting the DNA gyrase/topoisomerase IV system, it disrupts the normal functioning of this pathway, leading to the cessation of bacterial growth .

Pharmacokinetics

The structure-activity relationship study of fluoroquinolones suggests that the carboxylic acid or hydrolyzable amide and ester group at the c-3 position is essential for activity, and a basic group at the c-7 can influence the potency and pharmacokinetics of fluoroquinolones .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth . By blocking the DNA gyrase/topoisomerase IV system, the compound prevents the bacteria from replicating their DNA, which is necessary for their growth and multiplication .

Orientations Futures

The future directions for 6-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid could involve further exploration of its potential biological activities. Fluoroquinolones have been extensively investigated for various applications, including as antidiabetic, anticancer, antiviral, and anti-HIV agents . Therefore, 6-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid could also be explored for similar applications.

Propriétés

IUPAC Name |

6-fluoro-4-oxo-1H-quinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO3/c11-5-1-2-7-6(3-5)9(13)4-8(12-7)10(14)15/h1-4H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHDREWQIVYIOGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)C=C(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301214164 | |

| Record name | 6-Fluoro-1,4-dihydro-4-oxo-2-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301214164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | |

CAS RN |

130064-10-7 | |

| Record name | 6-Fluoro-1,4-dihydro-4-oxo-2-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130064-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-1,4-dihydro-4-oxo-2-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301214164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(5-Ethyl-2-pyridyl)ethoxy]aniline](/img/structure/B3021352.png)